molecular formula C21H20ClN3O2 B10995541 2-(6-chloro-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide

2-(6-chloro-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide

Cat. No.: B10995541
M. Wt: 381.9 g/mol
InChI Key: HLHQSSUXSZUQNK-UHFFFAOYSA-N
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Description

2-(6-chloro-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide is a synthetic compound belonging to the indole family. Indoles are heterocyclic compounds that play significant roles in various biological processes. This particular compound is characterized by the presence of two indole moieties, one of which is chlorinated, and an acetamide linkage.

Preparation Methods

The synthesis of 2-(6-chloro-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 6-chloroindole and 1-(2-methoxyethyl)-1H-indole. The synthetic route may involve:

    N-alkylation:

    Chlorination: The selective chlorination of the indole ring.

    Coupling reactions: The formation of the final product through coupling of the two indole derivatives under specific conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

2-(6-chloro-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the acetamide group.

    Substitution: The chlorinated indole ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(6-chloro-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar compounds to 2-(6-chloro-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide include other indole derivatives such as:

    2-(6-chloro-1H-indol-3-yl)acetamide: Similar structure but with different substitution patterns.

    2-chloro-1-(6-chloro-1H-indol-3-yl)ethanone: Another chlorinated indole derivative with different functional groups.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetamide linkage, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C21H20ClN3O2

Molecular Weight

381.9 g/mol

IUPAC Name

2-(6-chloroindol-1-yl)-N-[1-(2-methoxyethyl)indol-4-yl]acetamide

InChI

InChI=1S/C21H20ClN3O2/c1-27-12-11-24-10-8-17-18(3-2-4-19(17)24)23-21(26)14-25-9-7-15-5-6-16(22)13-20(15)25/h2-10,13H,11-12,14H2,1H3,(H,23,26)

InChI Key

HLHQSSUXSZUQNK-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)CN3C=CC4=C3C=C(C=C4)Cl

Origin of Product

United States

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